Cas no 2548978-43-2 (6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine)

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core linked to a substituted pyrimidine moiety via a piperazine bridge. This structure imparts potential pharmacological relevance, particularly in modulating purinergic or kinase signaling pathways. The dimethylpyrimidine and methylpurine groups enhance binding affinity and selectivity, while the piperazine spacer improves solubility and bioavailability. Its well-defined synthetic route ensures high purity, making it suitable for research applications in medicinal chemistry and drug discovery. The compound's stability under physiological conditions further supports its utility in biochemical assays and preclinical studies.
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine structure
2548978-43-2 structure
Product name:6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
CAS No:2548978-43-2
MF:C16H20N8
MW:324.38360118866
CID:5311428
PubChem ID:154853573

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine Chemical and Physical Properties

Names and Identifiers

    • AKOS040731111
    • F6792-2164
    • 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
    • 2548978-43-2
    • 6-[4-(5,6-Dimethyl-4-pyrimidinyl)-1-piperazinyl]-7-methyl-7H-purine
    • Inchi: 1S/C16H20N8/c1-11-12(2)17-8-19-15(11)23-4-6-24(7-5-23)16-13-14(18-9-20-16)21-10-22(13)3/h8-10H,4-7H2,1-3H3
    • InChI Key: LTGGCYITZOFYNB-UHFFFAOYSA-N
    • SMILES: N1(C)C2C(=NC=NC=2N2CCN(C3C(C)=C(C)N=CN=3)CC2)N=C1

Computed Properties

  • Exact Mass: 324.18109267g/mol
  • Monoisotopic Mass: 324.18109267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 75.9Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 588.4±60.0 °C(Predicted)
  • pka: 8.47±0.37(Predicted)

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6792-2164-2mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
2mg
$88.5 2023-09-07
Life Chemicals
F6792-2164-5mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
5mg
$103.5 2023-09-07
Life Chemicals
F6792-2164-10mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
10mg
$118.5 2023-09-07
Life Chemicals
F6792-2164-20μmol
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6792-2164-30mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
30mg
$178.5 2023-09-07
Life Chemicals
F6792-2164-20mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
20mg
$148.5 2023-09-07
Life Chemicals
F6792-2164-10μmol
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6792-2164-25mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
25mg
$163.5 2023-09-07
Life Chemicals
F6792-2164-2μmol
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6792-2164-1mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
2548978-43-2
1mg
$81.0 2023-09-07

Additional information on 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Comprehensive Overview of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS No. 2548978-43-2)

The compound 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine, with the CAS number 2548978-43-2, is a highly specialized purine derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including a purine core and a piperazine-linked dimethylpyrimidine moiety, make it a promising candidate for various applications in drug discovery and development. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to known bioactive molecules.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted therapies. This compound aligns with current trends in cancer research and neurodegenerative disease studies, where purine analogs have shown remarkable efficacy. Its methylated purine structure is particularly noteworthy, as methylation often enhances metabolic stability and bioavailability—a critical factor in drug design optimization. Scientists are actively exploring its structure-activity relationship (SAR) to unlock its full therapeutic potential.

The synthesis of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves sophisticated organic chemistry techniques, including cross-coupling reactions and heterocyclic ring formation. Its CAS registry number 2548978-43-2 ensures precise identification in chemical databases, facilitating collaborative research. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity, making it suitable for high-throughput screening (HTS) assays. These properties position it as a valuable tool for medicinal chemistry projects aiming to address unmet medical needs.

From a commercial perspective, this compound caters to the growing market for research chemicals and pharmaceutical intermediates. Its relevance to drug repurposing strategies—a hot topic in AI-driven drug discovery—further elevates its profile. Computational models predict favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, reducing development risks. As the scientific community prioritizes sustainable chemistry, efforts to optimize its synthesis using green chemistry principles are underway, aligning with global ESG (Environmental, Social, and Governance) goals.

In conclusion, 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2548978-43-2) represents a cutting-edge intersection of chemical innovation and therapeutic potential. Its multifaceted applications—from targeted therapy development to mechanistic studies—underscore its importance in modern science. As research progresses, this compound may well emerge as a cornerstone in next-generation biopharmaceuticals, addressing complex diseases with precision and efficiency.

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